![molecular formula C16H11F4N3O2S B1227144 ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955966-72-0](/img/structure/B1227144.png)
ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention due to their diverse chemical properties and potential applications in various domains including materials science and pharmaceuticals.
Synthesis Analysis
Synthesis of related pyrazole derivatives often involves condensation reactions, cyclization, and fluorination processes. For instance, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized via condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine (Wu et al., 2006). This method highlights the typical steps involved in synthesizing fluorinated pyrazole derivatives, which could be adapted for the synthesis of ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Molecular Structure Analysis
The molecular structure of fluorinated pyrazole derivatives is characterized by the presence of fluorophenyl groups, which significantly influence their chemical behavior and interactions. The crystal structure analysis of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, reveals a complex system of hydrogen interactions stabilizing the crystal structure, highlighting the potential for intricate molecular interactions in fluorinated pyrazoles (Kumar et al., 2018).
Chemical Reactions and Properties
Fluorinated pyrazole derivatives exhibit unique reactivity due to the presence of fluorine atoms. For example, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine showcases the unique reactivity of a trifluoromethylated pyrazole precursor, indicating that similar reactivity patterns could be expected from ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in suitable chemical reactions (Wu et al., 2006).
Scientific Research Applications
Synthesis and Herbicidal Activity
Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its analogues have been explored for their potential applications in the field of agriculture, particularly as herbicides. The synthesis of these compounds involves fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, showcasing their significance in developing novel herbicidal compounds (Morimoto et al., 1990).
Crystal Structure Analysis
The crystal structure of related compounds, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, has been determined, providing insights into their molecular conformation and potential interactions. Such structural analyses are crucial for understanding the reactivity and properties of these compounds, which can be applied in various scientific research contexts (Kumar et al., 2018).
Anticancer Activity
Compounds containing the ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate moiety have been investigated for their biological activities, including their potential as anticancer agents. For example, the synthesis and biological evaluation of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have shown distinct effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).
Antimicrobial and Antituberculosis Activity
Thiazole compounds, including those derived from ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown promising results against Mycobacterium tuberculosis, highlighting their potential in the development of new antituberculosis drugs (Jeankumar et al., 2013).
Fluorescent Properties
The unique reactivity of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which can be derived from ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, has been exploited for the synthesis of novel fluorescent molecules. These compounds could serve as attractive fluorophores for various scientific and technological applications due to their strong fluorescence intensity (Wu et al., 2006).
properties
IUPAC Name |
ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)10-7-21-23(13(10)16(18,19)20)15-22-12(8-26-15)9-5-3-4-6-11(9)17/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHRFMAJDMMYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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